Methoctramine
Overview
Description
Methoctramine tetrahydrochloride hemihydrate is a potent and selective antagonist of the M2 muscarinic receptor. This compound is known for its cardioselectivity, meaning it primarily affects the heart. This compound tetrahydrochloride hemihydrate is used extensively in scientific research to study the role of muscarinic receptors in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoctramine tetrahydrochloride hemihydrate is synthesized by combining this compound with four molar equivalents of hydrochloric acid . The general synthetic route involves the reaction of N,N’-bis[6-[(2-methoxyphenyl)methyl]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride salt .
Industrial Production Methods
The industrial production of this compound tetrahydrochloride hemihydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methoctramine tetrahydrochloride hemihydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with various metal ions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound tetrahydrochloride hemihydrate include hydrochloric acid, acetylcholine, and other muscarinic receptor agonists and antagonists . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound tetrahydrochloride hemihydrate are typically the substituted derivatives of the parent compound. These derivatives are often used to study the structure-activity relationship of muscarinic receptor antagonists .
Scientific Research Applications
Methoctramine tetrahydrochloride hemihydrate has a wide range of applications in scientific research:
Mechanism of Action
Methoctramine tetrahydrochloride hemihydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype . By binding to these receptors, it prevents the neurotransmitter acetylcholine from activating them, thereby inhibiting the physiological responses mediated by M2 receptors. This mechanism is particularly relevant in the heart, where M2 receptors play a crucial role in regulating heart rate .
Comparison with Similar Compounds
Similar Compounds
AF-DX 116: Another selective M2 muscarinic receptor antagonist with similar cardioselective properties.
Uniqueness
Methoctramine tetrahydrochloride hemihydrate is unique due to its high selectivity for M2 muscarinic receptors and its ability to inhibit muscarine-induced bradycardia effectively . This makes it a valuable tool in both research and potential therapeutic applications.
Biological Activity
Methoctramine is a polymethylene tetraamine primarily recognized for its role as a selective antagonist of the muscarinic M2 receptor subtype. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its receptor interactions, structure-activity relationships, and implications in various studies.
This compound's chemical structure consists of a tetraamine backbone with specific substituents that influence its affinity for muscarinic receptors. The compound exhibits a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1 and M3. Research indicates that this compound has approximately 4.4-fold greater affinity for M2 receptors than for M1 receptors, making it a valuable tool for studying the physiological roles of these receptors in various tissues .
Structure-Activity Relationships
The efficacy of this compound can be significantly influenced by modifications to its structure. A study by Melchiorre et al. (1989) examined several polymethylene tetraamines related to this compound, revealing that the chain length and substituent nature on the nitrogen atoms play crucial roles in determining the compound's potency at cardiac M2 muscarinic receptors. The optimal activity was associated with eight methylenes between inner nitrogens and six between inner and outer nitrogens .
Table 1: Structure-Activity Relationships of this compound Derivatives
Compound | Chain Length (Methylenes) | Substituent Type | Potency (pA2) |
---|---|---|---|
This compound | 8 | Benzylic | 7.85 |
Furtramine | 8 | 2-Furyl | 8.12 |
Mefurtramine | 8 | 5-Methyl-2-furyl | 8.30 |
N-methylated | Variable | Various | Decreased |
Pharmacological Effects
Research has demonstrated that this compound can modulate cholinergic signaling pathways, particularly in cardiac and smooth muscle tissues. For instance, studies indicate that it effectively inhibits contractions induced by cholinergic agonists in murine models, highlighting its potential as a therapeutic agent in conditions characterized by excessive cholinergic activity .
Case Study: Memory Impairment and Muscarinic Receptor Antagonism
A notable investigation explored the effects of this compound on memory performance in animal models. In this study, varying doses of this compound were infused into the perirhinal cortex of monkeys to assess its impact on visual recognition memory. Results indicated that while the M1 antagonist pirenzepine produced significant memory deficits, this compound did not significantly impair memory at tested doses . This suggests a nuanced role for M2 antagonism in cognitive processes.
Binding Affinity Studies
Direct binding studies have confirmed this compound's selectivity for M2 receptors over other subtypes. In comparative analyses, this compound exhibited strong binding affinities with Kd values indicating effective receptor blockade at physiological concentrations .
Table 2: Binding Affinity of this compound at Muscarinic Receptor Subtypes
Receptor Subtype | Kd (nM) |
---|---|
M1 | >1000 |
M2 | 1.35 |
M3 | 1.48 |
Properties
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUIZGMOHGDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657547 | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-46-7, 104807-40-1 | |
Record name | Methoctramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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